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molecular formula C12H6Cl2N2 B8580578 2,6-Dichloro-4-phenylnicotinonitrile

2,6-Dichloro-4-phenylnicotinonitrile

Cat. No. B8580578
M. Wt: 249.09 g/mol
InChI Key: OEVQDTLHJYEGEI-UHFFFAOYSA-N
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Patent
US04224322

Procedure details

A mixture consisting of 42.4 gm (0.2 mol) of 2,6-dihydroxy-4-phenyl-3-cyano-pyridine and 300 ml of phosphorus oxychloride was heated for 6 hours at about 180° C. in a pressure vessel made of glass, while shaking the vessel. Thereafter, the reaction mixture was allowed to cool and was then added in small portions to a mixture of ice and water (about 3 liters), while stirring. The precipitate formed thereby was collected by suction filtration, washed with water and dried, yielding 47.4 gm (95% of theory) of the raw reaction product. The raw product was dissolved in chloroform (the small amount of insoluble matter was filtered off) and purified by passing the solution through a short silicagel column with chloroform as the flow agent. The combined chloroform fractions were evaporated, leaving as a residue 37.5 gm (75% of theory) of virtually colorless crystalline 2,6-dichloro-4-phenyl-3-cyano-pyridine of the formula ##STR5## which had a melting point of 167°-169° C.
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
reactant
Reaction Step Three
[Compound]
Name
raw product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([C:8]#[N:9])=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:5]=C(O)[N:3]=1.P(Cl)(Cl)([Cl:19])=O.O.[CH:23]([Cl:26])(Cl)Cl>>[Cl:19][C:2]1[C:7]([C:8]#[N:9])=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:5]=[C:23]([Cl:26])[N:3]=1

Inputs

Step One
Name
Quantity
42.4 g
Type
reactant
Smiles
OC1=NC(=CC(=C1C#N)C1=CC=CC=C1)O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
3 L
Type
reactant
Smiles
O
Step Four
Name
raw product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
while shaking the vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
thereby was collected by suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
yielding 47.4 gm (95% of theory) of the raw
CUSTOM
Type
CUSTOM
Details
reaction product
FILTRATION
Type
FILTRATION
Details
was filtered off) and
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
The combined chloroform fractions were evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1C#N)C1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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